Calcium stearoyl-2-lactylate is a food additive recognized for its multifunctional properties, primarily used as an emulsifier and dough conditioner in various food products. This compound is derived from the esterification of stearic acid and lactic acid, followed by partial neutralization with calcium hydroxide. It is classified under food additives and is denoted by the code E482 in the European Union. Calcium stearoyl-2-lactylate is non-toxic, biodegradable, and typically sourced from biorenewable materials, making it a favorable choice in the food industry due to its safety and effectiveness in enhancing food quality .
Calcium stearoyl-2-lactylate is classified as a food emulsifier and dough conditioner. It is commonly used in baked goods, dairy products, and processed foods. The compound is manufactured through a chemical reaction involving stearic acid and lactic acid, which are both naturally occurring fatty acids. The use of calcium hydroxide in the neutralization process ensures that the final product meets food safety standards set by regulatory bodies like the Food and Drug Administration in the United States and the European Commission .
The synthesis of calcium stearoyl-2-lactylate can be carried out using two primary methods:
The synthesis requires precise control of temperature and pressure to ensure complete reaction and minimize by-products. The resulting calcium stearoyl-2-lactylate is then purified and characterized for its emulsifying properties.
Calcium stearoyl-2-lactylate has a complex molecular structure that can be represented as follows:
The structure consists of lactic acid moieties esterified with stearic acid, forming a long hydrocarbon chain that imparts its emulsifying properties. The presence of calcium ions contributes to its stability and functionality in food applications .
Calcium stearoyl-2-lactylate participates in several chemical reactions typical for esters:
These reactions are essential for understanding how calcium stearoyl-2-lactylate behaves under different conditions during food processing .
The mechanism by which calcium stearoyl-2-lactylate functions as an emulsifier involves several processes:
These mechanisms contribute significantly to improving texture and shelf-life in various food products.
These properties make calcium stearoyl-2-lactylate suitable for various applications within the food industry.
Calcium stearoyl-2-lactylate has extensive applications across multiple sectors:
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